Cefacetrile Lactone
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Overview
Description
Cefacetrile Lactone is a derivative of Cefacetrile, a first-generation cephalosporin antibiotic. Cefacetrile is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine for the treatment of mastitis in lactating cows and in human medicine for treating bacterial infections .
Preparation Methods
Cefacetrile Lactone is synthesized from Cefacetrile through a series of chemical reactions. The primary synthetic route involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms Cefacetrile, which can then be converted into its lactone form through further chemical processes. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Cefacetrile Lactone undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form hydroxyacid
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Scientific Research Applications
Cefacetrile Lactone has several scientific research applications:
Mechanism of Action
Cefacetrile Lactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefacetrile Lactone is unique among cephalosporins due to its lactone structure. Similar compounds include other first-generation cephalosporins such as:
- Cephalothin
- Cephaloridine
- Cephalexin
These compounds share a similar mechanism of action but differ in their chemical structures and spectrum of activity. This compound’s lactone form may offer distinct advantages in terms of stability and biological activity .
Properties
Molecular Formula |
C11H9N3O4S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-cyano-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c12-2-1-6(15)13-7-9(16)14-8-5(3-18-11(8)17)4-19-10(7)14/h7,10H,1,3-4H2,(H,13,15)/t7-,10-/m1/s1 |
InChI Key |
QRJYKGOEYRKBRL-GMSGAONNSA-N |
Isomeric SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC#N)SC2 |
Canonical SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC#N)SC2 |
Origin of Product |
United States |
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